An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-3-(4-cyanophenyl)oxaziridine
An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-3-(4-cyanophenyl)oxaziridine
This guide provides a comprehensive overview of the synthesis, characterization, and applications of N-Boc-3-(4-cyanophenyl)oxaziridine, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices and provides validated protocols for reproducible results.
Introduction: The Oxaziridine Moiety - A Strained Ring with Unique Reactivity
Oxaziridines are a fascinating class of three-membered heterocyclic compounds containing a carbon, nitrogen, and oxygen atom in a strained ring.[1] This inherent ring strain, coupled with the presence of two electronegative heteroatoms, endows oxaziridines with unique chemical properties, primarily as electrophilic transfer agents for both oxygen and nitrogen.[2][3] The nature of the substituent on the nitrogen atom profoundly influences the reactivity and stability of the oxaziridine ring.[2][3] N-Boc-3-(4-cyanophenyl)oxaziridine, with its electron-withdrawing cyano group and the versatile Boc-protecting group, has emerged as a key reagent for electrophilic amination.[4][5][6]
Synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine: A Two-Step Approach
The most prevalent and reliable method for the synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine involves a two-step sequence: the formation of an N-Boc protected imine followed by its oxidation to the corresponding oxaziridine.[2][3] This approach offers high yields and operational simplicity.
Step 1: Synthesis of the N-Boc-p-cyanobenzaldimine Precursor
The initial step involves the condensation of 4-cyanobenzaldehyde with a source of the N-Boc amine. While various methods exist for imine formation, a highly effective route for this specific substrate is the reaction of 4-cyanobenzaldehyde with tert-butyl carbamate in the presence of a suitable dehydrating agent or via an aza-Wittig type reaction.[3]
Experimental Protocol: Synthesis of N-Boc-p-cyanobenzaldimine
-
To a solution of 4-cyanobenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) is added tert-butyl carbamate (1.1 eq).
-
A catalytic amount of a dehydrating agent, such as titanium(IV) chloride and triethylamine, can be employed to drive the reaction to completion.[2]
-
The reaction mixture is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the N-Boc-p-cyanobenzaldimine.
Causality Behind Experimental Choices:
-
Solvent: An aprotic solvent is chosen to prevent hydrolysis of the imine product.
-
Dehydrating Agent: The removal of water is crucial to shift the equilibrium towards the formation of the imine.
Step 2: Oxidation of the Imine to N-Boc-3-(4-cyanophenyl)oxaziridine
The critical step in the synthesis is the oxidation of the C=N double bond of the imine to form the three-membered oxaziridine ring. The most commonly employed and efficient oxidizing agent for this transformation is meta-chloroperbenzoic acid (m-CPBA).[2][7][8][9] The reaction proceeds stereospecifically, with the oxygen atom adding to the imine face.
Experimental Protocol: Oxidation to the Oxaziridine
-
The purified N-Boc-p-cyanobenzaldimine (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane.
-
The solution is cooled to 0 °C in an ice bath.
-
m-Chloroperbenzoic acid (m-CPBA, ~1.5 eq) is added portion-wise to the stirred solution. The use of a slight excess of m-CPBA ensures complete conversion of the imine.[7]
-
The reaction progress is monitored by TLC. The reaction is typically rapid.[10]
-
Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct.
-
The organic layer is dried, filtered, and the solvent is removed under reduced pressure to afford the crude product.
-
Purification by column chromatography or recrystallization yields N-Boc-3-(4-cyanophenyl)oxaziridine as a white to light beige crystalline powder.[11][12]
Causality Behind Experimental Choices:
-
m-CPBA as Oxidant: m-CPBA is a highly effective and selective oxidizing agent for imines, providing good yields of the corresponding oxaziridines.[13][14] Alternatives like Oxone can also be used.[2][3]
-
Temperature Control: The reaction is performed at low temperatures to control the exothermic nature of the oxidation and to minimize potential side reactions.
-
Basic Workup: The acidic byproduct, m-chlorobenzoic acid, is easily removed by a basic wash, simplifying the purification process.
A one-pot procedure, where the imine is generated in situ and then oxidized without isolation, has also been reported, offering a more streamlined and efficient process.[7][8][10]
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for N-Boc-3-(4-cyanophenyl)oxaziridine.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized N-Boc-3-(4-cyanophenyl)oxaziridine. A combination of spectroscopic and physical methods is employed for this purpose.
Physical Properties
| Property | Value |
| Appearance | White to light beige crystalline powder[11][12] |
| Molecular Formula | C₁₃H₁₄N₂O₃[11][15] |
| Molecular Weight | 246.26 g/mol [15] |
| Melting Point | 57-63 °C[11] |
| CAS Number | 150884-56-3[11][16] |
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the structure. The characteristic signals to look for are:
-
tert-Butyl Group: A sharp singlet integrating to nine protons, typically in the range of δ 1.5-1.6 ppm.[5]
-
Aromatic Protons: The protons on the cyanophenyl ring will appear as a set of multiplets or two doublets in the aromatic region (δ 7.4-7.9 ppm).[5]
-
Oxaziridine Proton: A singlet corresponding to the proton on the oxaziridine ring carbon, which is deshielded and appears further downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum is used to confirm the carbon framework of the molecule. Key resonances include:
-
tert-Butyl Carbons: Signals for the quaternary and methyl carbons of the Boc group.
-
Aromatic Carbons: Resonances for the carbons of the cyanophenyl ring, including the ipso-carbons and the nitrile carbon.[5]
-
Carbonyl Carbon: The signal for the carbonyl carbon of the Boc group.[5]
-
Oxaziridine Carbon: The characteristic signal for the carbon atom in the three-membered ring.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups:
-
C=O Stretch (Boc group): A strong absorption band in the region of 1700-1750 cm⁻¹.[17]
-
C≡N Stretch (Nitrile): A sharp, medium intensity absorption around 2230 cm⁻¹.
-
C-O and N-O Stretches: Absorptions in the fingerprint region corresponding to the oxaziridine ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be observed. It is important to note that the Boc group can sometimes be labile under certain mass spectrometry conditions, leading to fragmentation and the observation of a peak corresponding to the loss of the Boc group (M-100) or isobutylene (M-56).[18][19]
Expected Spectroscopic Data Summary
| Technique | Key Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | tert-Butyl (s, 9H) | ~1.5-1.6 ppm |
| Aromatic (m, 4H) | ~7.4-7.9 ppm | |
| ¹³C NMR | tert-Butyl carbons | ~28, ~82 ppm |
| Aromatic carbons | ~110-140 ppm | |
| Nitrile carbon | ~118 ppm | |
| Carbonyl carbon | ~160 ppm | |
| IR | C=O stretch | ~1700-1750 cm⁻¹ |
| C≡N stretch | ~2230 cm⁻¹ | |
| MS (ESI) | [M+H]⁺ | m/z 247.11 |
Applications in Organic Synthesis: A Potent Electrophilic Aminating Agent
The primary application of N-Boc-3-(4-cyanophenyl)oxaziridine is as an electrophilic aminating agent.[4][5][6] It efficiently transfers the N-Boc group to a variety of nucleophiles, including amines, hydrazines, and carbanions.[5][6]
Mechanism of N-Boc Transfer
Caption: Generalized mechanism of electrophilic amination.
This reactivity is particularly valuable in the synthesis of complex molecules, such as peptides and other biologically active compounds, where the introduction of a protected nitrogen atom is a crucial step.[20] The reaction proceeds under mild conditions, and the aldehyde byproduct can be easily removed during workup.
Safety and Handling
N-Boc-3-(4-cyanophenyl)oxaziridine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[21] Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. The compound should be stored in a cool, dry, and dark place under an inert atmosphere.[22]
Conclusion
N-Boc-3-(4-cyanophenyl)oxaziridine is a valuable and versatile reagent in organic synthesis. Its preparation via the oxidation of the corresponding N-Boc imine is a robust and scalable process. The well-defined spectroscopic signature of the molecule allows for straightforward characterization and quality control. Its primary utility as an electrophilic N-Boc transfer agent provides a powerful tool for the construction of complex nitrogen-containing molecules, making it an indispensable reagent for researchers in synthetic and medicinal chemistry.
References
-
Wikipedia. Oxaziridine. [Link]
-
Kaur, N. (2024). Synthesis of Aziridines and Oxaziridines from Imines (1st ed.). Elsevier. [Link]
-
Haddadin, M. J., & Freeman, J. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(9), 5244–5305. [Link]
-
Waser, J., & Carreira, E. M. (2007). Carbonyl Imines from Oxaziridines: Generation and Cycloaddition of N–O=C Dipoles. Angewandte Chemie International Edition, 46(2), 265-267. [Link]
-
Kraïem, J., et al. (2004). Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system. Comptes Rendus Chimie, 7(8-9), 857-862. [Link]
-
Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of N-Boc-3-(4-cyanophenyl)oxaziridine, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
-
Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Green and Sustainable Chemistry, 9(4), 143-154. [Link]
-
Vidal, J., Guy, L., Sterin, S., & Collet, A. (1993). Electrophilic amination: preparation and use of N-Boc-3-(4-cyanophenyl)oxaziridine, a new reagent that transfers a N-Boc group to N- and C-nucleophiles. The Journal of Organic Chemistry, 58(18), 4791–4793. [Link]
-
Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Green and Sustainable Chemistry, 9(4), 143-154. [Link]
-
Haddadin, M. J., & Freeman, J. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(9), 5244–5305. [Link]
-
Kraïem, J., et al. (2004). Synthesis of oxaziridines by oxidation of imines with the trichloroacetonitrile–hydrogen peroxide system. ResearchGate. [Link]
-
Álvarez-Santamaría, L., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. ResearchGate. [Link]
-
Gunanathan, C., & Sharpless, K. B. (2014). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 25(5), 843-851. [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
Troisi, L., et al. (2012). On the Oxidation of Different Iminic Bonds by Excess of 3-Chloroperbenzoic Acid. Synlett, 23(18), 2649-2654. [Link]
-
Bowers Lab. Electrophilic Oxaziridines for N-Amination. [Link]
-
Boumoud, T., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 5(2), 115-124. [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]
-
Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]
-
Nieckarz, R. J., et al. (2013). Infrared multiple photon dissociation (IRMPD) spectroscopy of oxazine dyes. Physical Chemistry Chemical Physics, 15(15), 5438-5446. [Link]
-
Labware E-shop. N-BOC-3-(4-Cyanophenyl)oxaziridine, 98+%. [Link]
-
Chen, J., et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2658. [Link]
-
Patel, D. R., & Patel, N. C. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]
-
Alkorta, I., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 6(4), 54. [Link]
Sources
- 1. Oxaziridine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Vidal, J., Guy, L., Sterin, S. and Collet, A. (1993) Electrophilic Amination Preparation and Use of N-Boc-3-(4-Cyanophenyl)Oxaziridine, a New Reagent That Transfers a N-Boc Group to N- and C-Nucleophiles. Journal of Organic Chemistry, 58, 4791-4793. - References - Scientific Research Publishing [scirp.org]
- 11. N-BOC-3-(4-Cyanophenyl)oxaziridine, 98+% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE, CasNo.150884-56-3 BOC Sciences United States [bocscichem.lookchem.com]
- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 14. researchgate.net [researchgate.net]
- 15. 3D-AGA88456 - n-boc-3-4-cyanophenyloxaziridine | 150884-56… [cymitquimica.com]
- 16. N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | 150884-56-3 [chemicalbook.com]
- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 21. N-BOC-3-(4-Cyanophenyl)oxaziridine, 98+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 22. N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE CAS#: 150884-56-3 [chemicalbook.com]
